molecular formula C10H14O4S B8789669 3-Hydroxypropyl 4-methylbenzenesulfonate

3-Hydroxypropyl 4-methylbenzenesulfonate

Cat. No. B8789669
M. Wt: 230.28 g/mol
InChI Key: GMWFPSPTDMITFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04710579

Procedure details

In 100 ml of triethylamine was dissovled 76 g (1.0 mole) of 1,3-propanediol, and 95 g (0.50 mole) of tosyl chloride was added to the solution, followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and 800 ml of dichloromethane was added to the residue. The resulting mixture was washed with 150 ml of water, 120 ml of 1N hydrochloric acid and 150 ml of water, successively, and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography of silica gel (600 g), and eluted with dichloromethane-methanol (96:4). The desired fracticns were concentrated under reduced pressure to give 1,3-propanediol monotosylate as a colorless oily material. Yield 86.9 g (yield: 78%).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[S:6](Cl)([C:9]1[CH:15]=[CH:14][C:12]([CH3:13])=[CH:11][CH:10]=1)(=[O:8])=[O:7]>C(N(CC)CC)C>[S:6]([O:4][CH2:3][CH2:2][CH2:1][OH:5])([C:9]1[CH:15]=[CH:14][C:12]([CH3:13])=[CH:11][CH:10]=1)(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
C(CCO)O
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and 800 ml of dichloromethane
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The resulting mixture was washed with 150 ml of water, 120 ml of 1N hydrochloric acid and 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccating agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with dichloromethane-methanol (96:4)
CONCENTRATION
Type
CONCENTRATION
Details
The desired fracticns were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.